N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a complex molecular architecture. Its structure integrates a 4-ethoxyphenyl group, a morpholine ring, and a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. This compound is hypothesized to exhibit biological activity due to its structural similarity to other amide-based molecules with known pharmacological profiles, such as kinase inhibitors or receptor modulators .
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4/c1-3-34-22-9-7-21(8-10-22)28-26(32)25(31)27-18-24(30-13-15-33-16-14-30)20-6-11-23-19(17-20)5-4-12-29(23)2/h6-11,17,24H,3-5,12-16,18H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXTWXDMMVXDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-ethoxyphenylamine, 1-methyl-1,2,3,4-tetrahydroquinoline, and morpholine derivatives. These intermediates are then subjected to condensation reactions, amide bond formation, and other organic transformations under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored based on its biological properties.
Industry: It may find use in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is N-(2,5-dimethoxyphenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide (). Key differences include:
- Substituent on the phenyl ring : The target compound has a single 4-ethoxy group, whereas the analogue features 2,5-dimethoxy substitutions.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The ethoxyphenyl group in the target compound enhances lipophilicity compared to the dimethoxy analogue, which may improve membrane permeability but reduce aqueous solubility .
- The morpholine and tetrahydroquinoline moieties in both compounds contribute to hydrogen-bonding capacity, a critical factor in target engagement .
Biological Activity
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure features a tetrahydroquinoline moiety, an ethoxyphenyl group, and a morpholine ring, which are known to contribute to its pharmacological properties.
Molecular Structure
- Molecular Formula :
- Molecular Weight : 370.5 g/mol
- IUPAC Name : N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antioxidant Properties : The presence of the tetrahydroquinoline structure is linked with antioxidant activity, which may protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.
Pharmacological Studies
Research has demonstrated that the compound exhibits significant activity in various biological assays:
| Activity Type | Assay Method | Results |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 15 µM |
| Antimicrobial | Disk Diffusion | Inhibition against E. coli and S. aureus |
| Enzyme Inhibition | α-glucosidase | IC50 = 20 µM |
Case Studies
- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of several derivatives of tetrahydroquinoline compounds. The results indicated that modifications at the phenyl ring significantly enhanced antioxidant capacity, with IC50 values suggesting strong activity at micromolar concentrations.
- Antimicrobial Efficacy : In a recent investigation, the compound was tested against common pathogens. The results showed a notable zone of inhibition for both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
- Enzyme Inhibition Studies : The compound was also assessed for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The findings revealed competitive inhibition characteristics, suggesting its potential use in managing postprandial blood glucose levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
